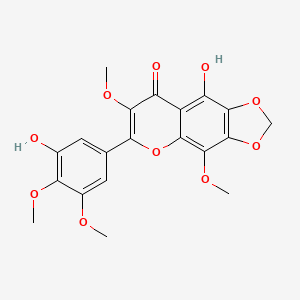![molecular formula C10H18O2 B13404060 (1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol](/img/structure/B13404060.png)
(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,3S,5R)-(-)-2,3-Pinanediol, also known as (-)-2-Hydroxyisopinocampheol, is a chiral diol with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . This compound is characterized by its bicyclic structure, which includes a pinane skeleton with two hydroxyl groups at the 2 and 3 positions. It is commonly used in organic synthesis as a chiral building block and ligand.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(1R,2R,3S,5R)-(-)-2,3-Pinanediol can be synthesized through several methods. One common approach involves the reduction of pinonic acid using sodium borohydride (NaBH4) in the presence of a chiral catalyst . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of (1R,2R,3S,5R)-(-)-2,3-Pinanediol often involves the use of biocatalysts to achieve high yields and enantioselectivity. Enzymatic reduction of pinonic acid using specific reductases has been explored as a scalable method for producing this compound . The process is environmentally friendly and can be conducted under ambient conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R,3S,5R)-(-)-2,3-Pinanediol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, and other oxidizing agents.
Reduction: LiAlH4, NaBH4.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Pinanone, pinanal.
Reduction: Pinane derivatives.
Substitution: Functionalized pinane compounds.
Wissenschaftliche Forschungsanwendungen
(1R,2R,3S,5R)-(-)-2,3-Pinanediol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (1R,2R,3S,5R)-(-)-2,3-Pinanediol involves its interaction with various molecular targets and pathways. As a chiral diol, it can form complexes with metal ions, which can then participate in catalytic cycles for asymmetric synthesis . The hydroxyl groups play a crucial role in hydrogen bonding and coordination with other molecules, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2S,3R,5S)-(+)-Pinanediol
- (±)-exo,exo-2,3-Camphanediol
- (1R,2R,5R)-(+)-2-Hydroxy-3-pinanone
Uniqueness
(1R,2R,3S,5R)-(-)-2,3-Pinanediol is unique due to its high enantioselectivity and versatility as a chiral building block. Its ability to form stable complexes with metal ions makes it particularly valuable in asymmetric synthesis . Additionally, its bicyclic structure provides rigidity, which is advantageous in maintaining the stereochemistry of the synthesized products.
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8?,10+/m0/s1 |
InChI-Schlüssel |
MOILFCKRQFQVFS-SIDGSAAQSA-N |
Isomerische SMILES |
C[C@]1([C@H]2C[C@H](C2(C)C)CC1O)O |
Kanonische SMILES |
CC1(C2CC1C(C(C2)O)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


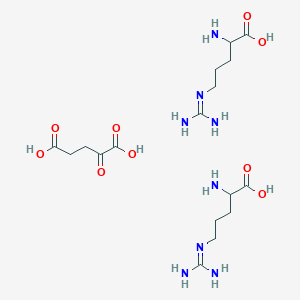
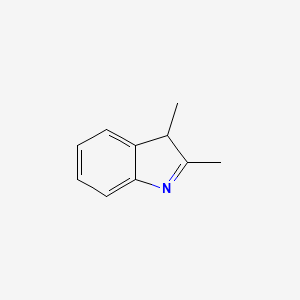
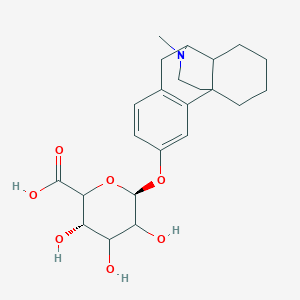
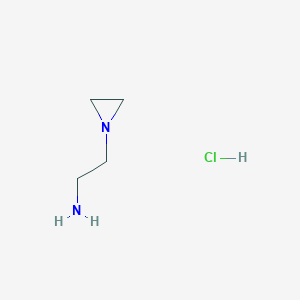
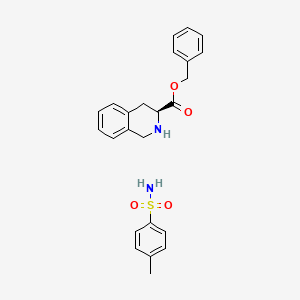
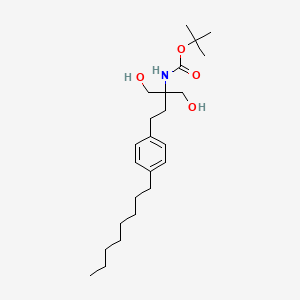
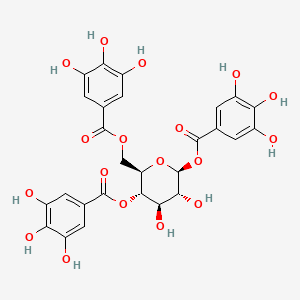
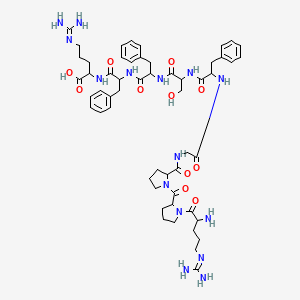
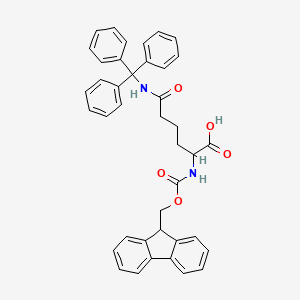
![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B13404010.png)

![(R)-4-[1-Hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine; (+)-4-[1-Hydroxy-1-](/img/structure/B13404025.png)
![(3S)-2-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13404032.png)
